(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride
Overview
Description
(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of tetrahydroquinazolines. These compounds are known for their diverse biological activities and are used in various scientific research fields. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process involves the formation of a quinazoline ring, which is a crucial structural motif in the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production. The key is to maintain the reaction conditions and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanol group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield a ketone or aldehyde derivative, while substitution can produce a variety of functionalized quinazoline derivatives.
Scientific Research Applications
(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives have been investigated for their antitubercular and antidiabetic activities.
Industry: The compound’s stability and solubility make it useful in various industrial applications, including the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. For instance, it has shown high binding affinity towards enzymes like dihydrofolate reductase and pantothenate kinase . These interactions inhibit the enzymes’ activities, leading to potential therapeutic effects, such as antitubercular and antidiabetic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
- 2-(Piperidin-4-ylamino)-5,6,7,8-tetrahydroquinazolin-4-ol hydrochloride
- 2-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine hydrochloride
Uniqueness
(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride is unique due to its specific functional groups and the ability to form stable hydrochloride salts. This enhances its solubility and stability, making it more versatile for various applications compared to its analogs.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-2-ylmethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c12-6-9-10-5-7-3-1-2-4-8(7)11-9;/h5,12H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIFVNUSJQMORY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-82-5 | |
Record name | (5,6,7,8-tetrahydroquinazolin-2-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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